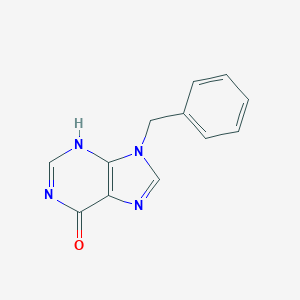

5-Chloro-2-methyl-6-nitro-1,3-benzoxazole

概要

説明

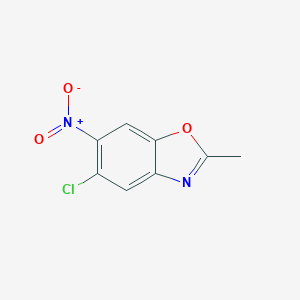

5-Chloro-2-methyl-6-nitro-1,3-benzoxazole (CMBX) is an organic compound with a wide range of applications in the scientific and medical fields. It is a colorless solid that has a strong odor and is soluble in most organic solvents. CMBX is an important intermediate in the synthesis of pharmaceuticals and other organic compounds, and has been studied for its potential use in the treatment of various diseases.

科学的研究の応用

Benzoxazole Derivatives and Gut Receptor Activity

- Benzoxazole derivatives, including 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole, have been found to act as partial agonists for the 5-HT3 receptor in the gut. This receptor is implicated in conditions such as irritable bowel syndrome, and these compounds could potentially be used for treatment without causing constipation (Sato et al., 1998).

Apoptosis and Necrosis in Tumor Cells

- Some benzoxazole derivatives induce apoptosis and necrosis in tumor cells, specifically in the mouse lymphoma cell line L5718 Mdr+ cells. These compounds can potentially be used for cancer therapy (Varga et al., 2005).

Synthetic and Spectroscopic Studies

- Benzoxazoles have been the subject of various synthetic and spectroscopic studies. These studies are important for understanding the chemical properties and potential applications of these compounds in different fields (Yao & Huang, 2010).

Antimicrobial and Anthelmintic Activities

- Novel benzoxazole derivatives have shown promise in antimicrobial and anthelmintic activities. This makes them potential candidates for developing new antimicrobial and anthelmintic drugs (Satyendra et al., 2015), (Ertan-Bolelli et al., 2016).

DNA Topoisomerase Inhibitors

- Certain benzoxazole derivatives act as inhibitors of eukaryotic DNA topoisomerases, which are enzymes involved in DNA replication and transcription. This implies potential applications in cancer treatment (Oksuzoglu et al., 2008).

Biotransformation by Bacterial Strains

- Bacterial strains have been shown to biotransform certain compounds into 5-Chloro-2-methylbenzoxazole. This indicates potential environmental and biotechnological applications (Arora & Jain, 2012).

Inhibitory Action in Cell Cultures

- Benzoxazoles have been studied for their inhibitory action on chondrogenesis in cell cultures. Such studies are essential for understanding the potential toxicity and therapeutic applications of these compounds (Tsuchiya et al., 1987).

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

作用機序

Target of Action

Benzoxazole derivatives, the class of compounds to which it belongs, have been extensively used in drug discovery due to their broad substrate scope and functionalization .

Mode of Action

Benzoxazole derivatives have been reported to exhibit a variety of biological activities, including anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .

Result of Action

Benzoxazole derivatives have been reported to exhibit a variety of biological activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole . For instance, it is soluble in non-polar solvents such as chloroform and benzene . Therefore, the compound’s action may be influenced by the polarity of its environment. Additionally, safety precautions should be taken to avoid skin contact and inhalation of aerosols during handling .

生化学分析

Biochemical Properties

Benzoxazole derivatives have been reported to exhibit antimicrobial activity

Cellular Effects

Benzoxazole derivatives have been reported to exhibit antimicrobial activity, suggesting that they may influence cell function .

Molecular Mechanism

Benzoxazole derivatives have been reported to exhibit antimicrobial activity, suggesting that they may interact with biomolecules, inhibit or activate enzymes, and induce changes in gene expression .

特性

IUPAC Name |

5-chloro-2-methyl-6-nitro-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O3/c1-4-10-6-2-5(9)7(11(12)13)3-8(6)14-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLNUPKJPTAHIEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC(=C(C=C2O1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30377454 | |

| Record name | 5-chloro-2-methyl-6-nitro-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13452-16-9 | |

| Record name | 5-chloro-2-methyl-6-nitro-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。